Stereochemical Differentiation at C-21: Moretane vs. Hopane
Moretane (21β-hopane) is the C-21 epimer of hopane (17β,21β-hopane) [1]. While both share the same molecular formula (C30H52), the inversion of stereochemistry at a single chiral center fundamentally alters the molecule's three-dimensional shape, leading to distinct physicochemical properties and biological roles [2].
| Evidence Dimension | C-21 Stereochemical Configuration |
|---|---|
| Target Compound Data | 21β (Moretane) |
| Comparator Or Baseline | 21β (Hopane) |
| Quantified Difference | Inversion of stereochemistry at a single carbon atom |
| Conditions | Structural elucidation via NMR and X-ray crystallography |
Why This Matters
This stereochemical difference dictates the compound's suitability as a specific biomarker, as the two epimers exhibit different thermal stability and diagenetic pathways, making moretane a distinct maturity indicator in geochemical studies.
- [1] Wikipedia contributors. (2020, March 21). 莫烷 [Moretane]. Wikipedia, The Free Encyclopedia. Retrieved from https://zh.m.wikipedia.org/zh/%E8%8E%AB%E7%83%B7 View Source
- [2] Internetchemie. (n.d.). Moretan. Retrieved from https://internetchemie.info/chemie-lexikon/stoffe/m/moretan.php View Source
